2-Chloro-3-nitro-1,5-naphthyridine
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Overview
Description
2-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of both chloro and nitro substituents on the naphthyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst, yielding the desired naphthyridine derivative as a yellowish solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Substitution: Alkyl halides and bases are commonly used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Major Products:
Substitution Products: N-alkyl substituted naphthyridines.
Reduction Products: Amino derivatives of naphthyridine.
Scientific Research Applications
2-Chloro-3-nitro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-1,5-naphthyridine is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to various biological effects. The chloro group can also participate in covalent binding with nucleophilic sites in biomolecules, further contributing to its activity.
Comparison with Similar Compounds
- 2-Chloro-3-nitro-1,8-naphthyridine
- 2-Chloro-3-nitroquinoline
- 2-Chloro-3-nitropyridine
Comparison: 2-Chloro-3-nitro-1,5-naphthyridine is unique due to its specific ring structure and the position of the chloro and nitro groups. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-3-nitro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCHWCGYMDITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503681 |
Source
|
Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74919-33-8 |
Source
|
Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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